

An In-depth Technical Guide to 2-Phenylethylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Cat. No.: B066729

[Get Quote](#)

Introduction

2-Phenylethylboronic acid pinacol ester, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane, is a vital organoboron compound in the field of organic synthesis.^{[1][2]} As a derivative of boronic acid, it belongs to a class of reagents that have become indispensable for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.^{[3][4]} The pinacol ester group enhances the stability and handling of the boronic acid moiety, making it less prone to dehydration and protodeboronation compared to its free boronic acid counterpart.^{[4][5]} This increased stability and solubility in organic solvents contribute to efficient and reliable reaction kinetics.^{[4][6]} This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of 2-Phenylethylboronic acid pinacol ester are summarized below, providing a baseline for its use in synthetic applications.

Property	Value	References
CAS Number	165904-22-3	[1] [2] [7]
Molecular Formula	C ₁₄ H ₂₁ BO ₂	[1] [7] [8]
Molecular Weight	232.13 g/mol	[2] [7]
Appearance	White to off-white or colorless solid (crystals, powder, or fused solid)	[1] [7]
Melting Point	31-33 °C	[2] [7]
Boiling Point	70-80 °C	[2] [7]
Density	0.97 ± 0.1 g/cm ³ (Predicted)	[7]
Refractive Index	1.4860	[2] [7]
SMILES	CC1(C)OB(CCC2=CC=CC=C2)OC1(C)C	[1]
InChI Key	LVLQNRWCBBIVHR-UHFFFAOYSA-N	[1] [2]

Reactivity and Applications in Organic Synthesis

The primary utility of 2-Phenylethylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions. Boronic esters are valued intermediates in reactions like the Suzuki-Miyaura coupling, which facilitates the creation of C-C bonds essential for building complex organic molecules.[\[3\]](#)[\[6\]](#)

Suzuki-Miyaura Cross-Coupling

In this reaction, the organoboron compound couples with an organohalide or pseudohalide.[\[3\]](#) The pinacol ester readily participates in the transmetalation step of the catalytic cycle with a palladium catalyst.[\[3\]](#)[\[4\]](#) This reaction is a cornerstone of modern synthetic chemistry due to its versatility, functional group tolerance, and relatively mild reaction conditions. The phenethyl group can be coupled to a wide variety of aromatic and vinylic systems, making this reagent a valuable building block for pharmaceuticals and advanced materials.[\[3\]](#) While boronic acids are

generally more reactive than their pinacol ester counterparts, the latter's superior stability often makes them the reagent of choice, especially for complex, multi-step syntheses.[9][10]

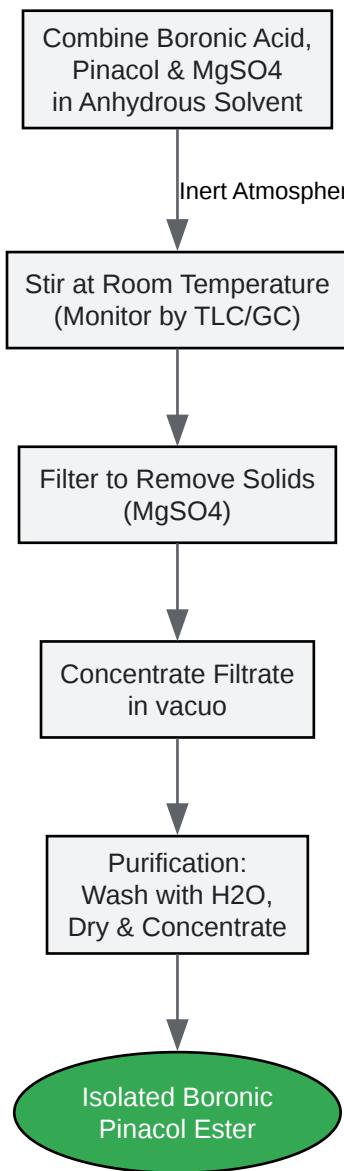
Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of a boronic acid pinacol ester and its subsequent use in a cross-coupling reaction.

1. General Synthesis of an Alkylboronic Acid Pinacol Ester

This procedure illustrates a common method for preparing boronic esters from the corresponding boronic acid and pinacol.

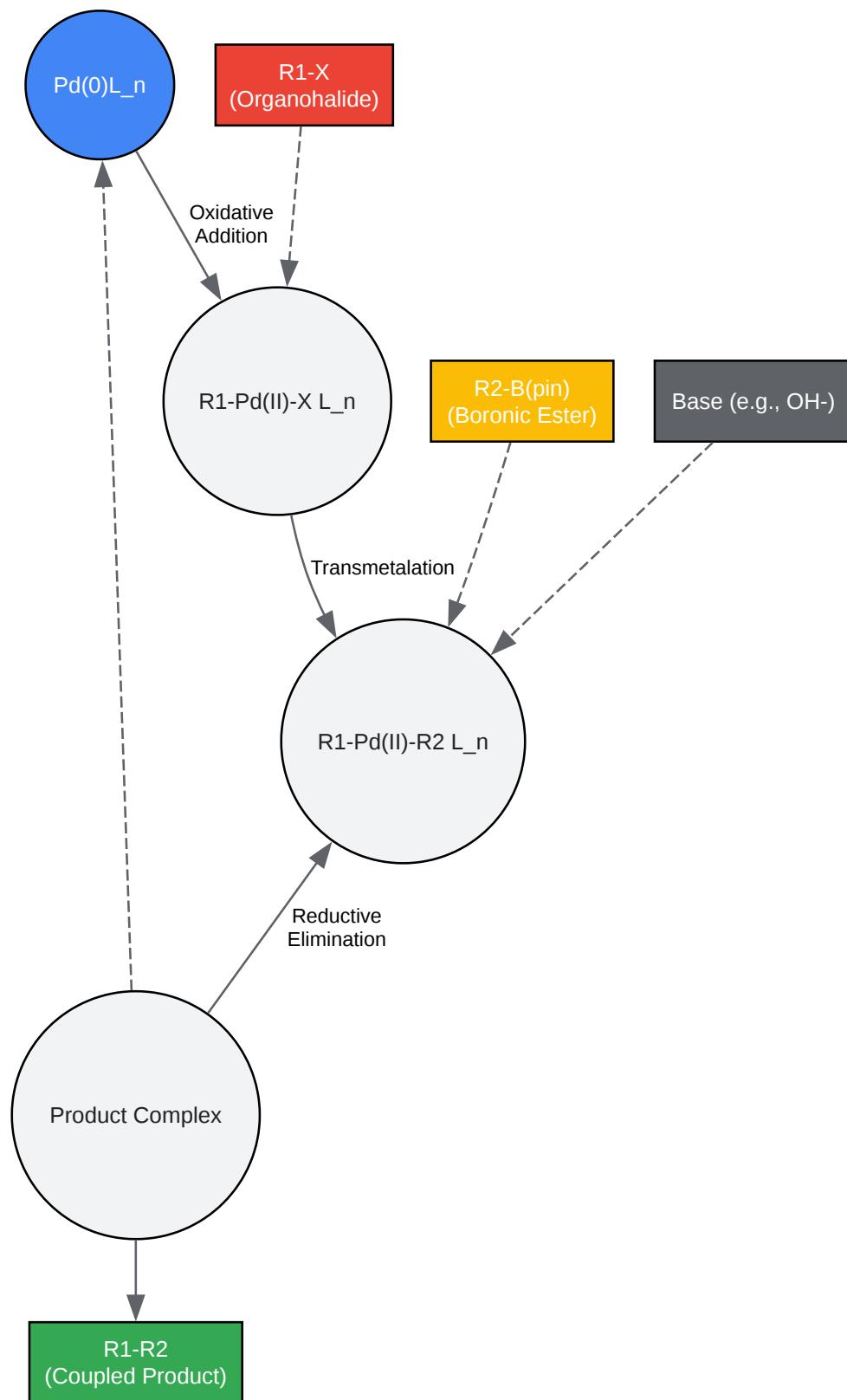
- Reagents: Alkylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), anhydrous magnesium sulfate (1.5 equiv), and an anhydrous solvent (e.g., diethyl ether or CH_2Cl_2).[11]
- Procedure:
 - To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkylboronic acid, pinacol, and anhydrous magnesium sulfate.[11]
 - Add the anhydrous solvent and stir the resulting suspension at room temperature. The reaction is typically monitored by TLC or GC and often runs for several hours to 24 hours. [11]
 - Upon completion, filter the suspension to remove the magnesium sulfate.
 - Concentrate the filtrate under reduced pressure to yield the crude product.[11]
 - The crude material can be further purified by dissolving it in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over MgSO_4 , and finally removing the solvent in vacuo.[11]


2. Suzuki-Miyaura Cross-Coupling of (2-phenylethyl)boronic acid pinacol ester

This protocol provides an example of coupling the title compound with an aryl halide.

- Reagents: Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv), (2-phenylethyl)boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, ~2 mol%), a phosphine ligand (e.g., PPh_3 , ~8 mol%), a base (e.g., Ag_2O , 1.5 equiv), and an anhydrous solvent (e.g., DME).
[\[12\]](#)
- Procedure:
 - In a nitrogen-filled glovebox, combine the aryl halide, (2-phenylethyl)boronic acid pinacol ester, silver(I) oxide, $\text{Pd}_2(\text{dba})_3$, and triphenylphosphine in a reaction vessel.[\[12\]](#)
 - Add anhydrous DME to the vessel, seal it, and stir the reaction mixture at an elevated temperature (e.g., 85 °C) for 24 hours.[\[12\]](#)
 - After cooling to room temperature, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.
 - The desired product is then isolated and purified using column chromatography (e.g., silica gel with a hexanes:ethyl acetate gradient).[\[12\]](#)

Visualizations of Key Processes


Experimental Workflow: Boronic Ester Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a boronic acid pinacol ester.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Handling

Stability 2-Phenylethylboronic acid pinacol ester is generally stable under normal conditions.
[13] However, like many boronic esters, it can be susceptible to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[5][14] This process is reversible and can be a consideration during aqueous workups or chromatography on silica gel.[15] The compound should be protected from heat, flames, and strong oxidizing agents.[16]

Storage For long-term stability, it is recommended to store the compound in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage temperatures are often between 2-8°C, with some suppliers suggesting storage at -20°C for maximum longevity.[7][16]

Handling Standard laboratory safety precautions should be observed. This includes handling the chemical in a fume hood, wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[16] Avoid creating dust and ensure adequate ventilation.[13] In case of contact, wash skin or eyes immediately with copious amounts of water.[16]

Conclusion

2-Phenylethylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced stability over the free boronic acid, combined with its effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, secures its place as a key building block in the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols is essential for its effective application in research and development, particularly within the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 1 g | Request for Quote
[thermofisher.com]

- 2. 2-Phenylethyl-1-boronic acid pinacol ester, 99% | Fisher Scientific [fishersci.ca]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. scbt.com [scbt.com]
- 7. 2-PHENYLETHYL-1-BORONIC ACID PINACOL ESTER | 165904-22-3 [chemicalbook.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylethylboronic Acid Pinacol Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066729#2-phenylethylboronic-acid-pinacol-ester-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com